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Compound of Interest

Compound Name: 2-Hydroxypentanal

Cat. No.: B15218254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Hydroxypentanal. Due to the limited availability of published experimental spectra for this

specific compound, this document focuses on predicted spectroscopic values and

characteristic data based on its functional groups. It serves as a valuable resource for the

identification and characterization of 2-hydroxypentanal and related α-hydroxy aldehydes in a

research and development setting.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2-
Hydroxypentanal. These predictions are derived from established principles of spectroscopy

and analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Hydroxypentanal
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.6 Doublet 1H Aldehyde (CHO)

~4.0 Multiplet 1H Methine (CH-OH)

~3.5 Singlet (broad) 1H Hydroxyl (OH)

~1.6 Multiplet 2H Methylene (CH₂)

~1.4 Multiplet 2H Methylene (CH₂)

~0.9 Triplet 3H Methyl (CH₃)

Table 2: Predicted ¹³C NMR Data for 2-Hydroxypentanal

Chemical Shift (δ) ppm Assignment

~205 Carbonyl (C=O)

~70 Methine (CH-OH)

~35 Methylene (CH₂)

~25 Methylene (CH₂)

~14 Methyl (CH₃)

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Frequencies for 2-Hydroxypentanal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b15218254?utm_src=pdf-body
https://www.benchchem.com/product/b15218254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15218254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3600-3200 Strong, Broad O-H Stretching

2960-2850 Strong C-H (alkane) Stretching

2750-2700 Medium, Sharp C-H (aldehyde) Stretching

1730-1715 Strong C=O Stretching

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for 2-Hydroxypentanal

m/z Interpretation

102 Molecular Ion [M]⁺

101 [M-H]⁺

84 [M-H₂O]⁺

73 [M-CHO]⁺

57 [M-CH(OH)CHO]⁺ (α-cleavage)

45 [CH(OH)CHO]⁺

Experimental Protocols
The following sections outline generalized experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
A sample of 2-Hydroxypentanal would be dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer

operating at a frequency of 300-600 MHz. A sufficient number of scans would be collected to
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achieve an adequate signal-to-noise ratio. Chemical shifts would be referenced to the

residual solvent peak.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument,

typically operating at a frequency of 75-150 MHz. A proton-decoupled pulse sequence would

be used to simplify the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Liquid Sample: A thin film of neat 2-Hydroxypentanal would be placed between two salt

plates (e.g., NaCl or KBr) for analysis.

Solid/KBr Pellet: If the sample is a solid at room temperature, a small amount would be

ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

A background spectrum of the empty sample holder or a pure KBr pellet would be recorded

and subtracted from the sample spectrum.

Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer, typically with electron

ionization (EI).

The sample would be introduced into the ion source, which is maintained under a high

vacuum.

The molecules would be bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting positively charged ions would be accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Hydroxypentanal.
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General Spectroscopic Analysis Workflow

Sample Preparation
(e.g., Dissolution, Pelletizing)

NMR Data Acquisition
(¹H and ¹³C)

IR Data Acquisition
(FTIR)

MS Data Acquisition
(EI-MS)

NMR Data Processing
(Fourier Transform, Phasing)

IR Data Processing
(Background Subtraction)

MS Data Processing
(Peak Identification)

Spectra Interpretation &
Structure Elucidation

Technical Report Generation

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxypentanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15218254#spectroscopic-data-of-2-hydroxypentanal-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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